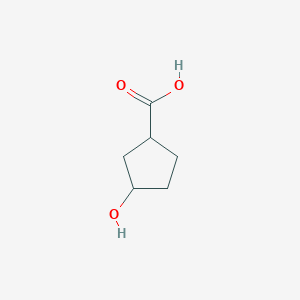
3-Hydroxycyclopentanecarboxylic acid
Vue d'ensemble
Description
3-Hydroxycyclopentanecarboxylic acid is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da . It is also known by other names such as 3-hydroxycyclopentane-1-carboxylic acid and Cyclopentanecarboxylic acid, 3-hydroxy- .
Molecular Structure Analysis
The InChI code for 3-Hydroxycyclopentanecarboxylic acid is 1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) . This indicates the specific arrangement of atoms in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxycyclopentanecarboxylic acid are not available, it’s worth noting that carboxylic acids typically undergo reactions like esterification, reduction, and decarboxylation .
Physical And Chemical Properties Analysis
3-Hydroxycyclopentanecarboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 297.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 62.3±6.0 kJ/mol and a flash point of 147.8±21.9 °C .
Applications De Recherche Scientifique
Synthesis of Amino Acids and Derivatives
3-Hydroxycyclopentanecarboxylic acid has been investigated for its potential in the synthesis of structurally unique amino acids. For instance, it has been used in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids like serine and threonine, highlighting its significance in medicinal chemistry (Huddle & Skinner, 1971). Additionally, derivatives of 3-Hydroxycyclopentanecarboxylic acid have been synthesized, offering insights into their potential for creating novel compounds (Benedek et al., 2008).
Potential in Neuroscience Research
Research has shown the application of 3-Hydroxycyclopentanecarboxylic acid derivatives in neuroscience, particularly in studying the high-affinity γ-hydroxybutyrate (GHB) binding sites in the CNS. This demonstrates its potential as a tool for understanding neurological processes and possibly developing therapeutics (Vogensen et al., 2013).
Role in Chemical Synthesis and Reactions
The compound has been studied for its behavior in various chemical reactions, such as lactonization and hydrolysis. For example, investigations into the lactonization reactions of 2-Hydroxycyclopentanecarboxylic acids provide insights into the synthesis of cyclic hydroxycarboxylic acids, which have diverse applications in chemical synthesis (Philp & Robertson, 1977). Similarly, the study of its esters' hydrolysis offers valuable information about reaction kinetics and mechanisms that are fundamental in organic chemistry (Capon & Page, 1971).
Biochemical and Pharmacological Aspects
In biochemical and pharmacological contexts, 3-Hydroxycyclopentanecarboxylic acid and its analogs have been synthesized and studied for their potential applications. For instance, research into GABA analogs and the preparation of specific stereoisomers of 3-aminocyclopentanecarboxylic acid showcases the relevance of this compound in developing new pharmacological agents (Allan et al., 1979).
Safety And Hazards
The safety information for 3-Hydroxycyclopentanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Orientations Futures
The future directions for research on 3-Hydroxycyclopentanecarboxylic acid and similar compounds could involve exploring their potential applications in various fields. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years, which could open up new possibilities for compounds like 3-Hydroxycyclopentanecarboxylic acid .
Propriétés
IUPAC Name |
3-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclopentanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
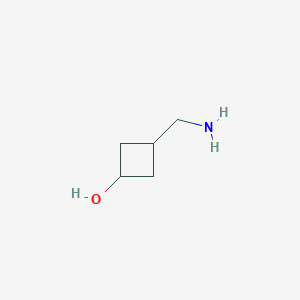
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
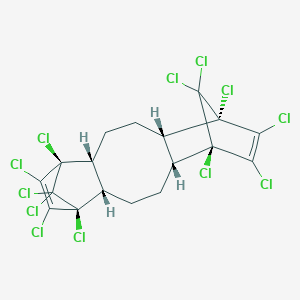
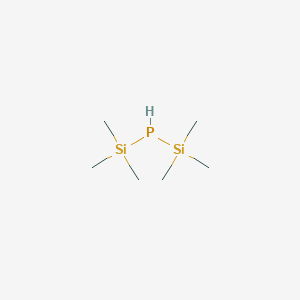
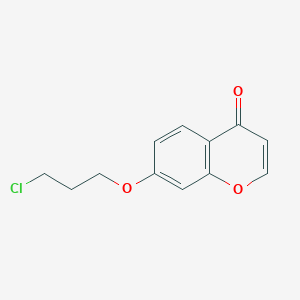
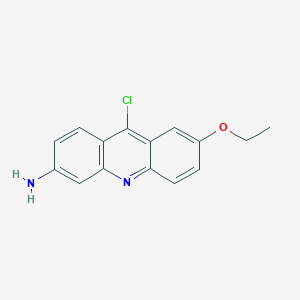

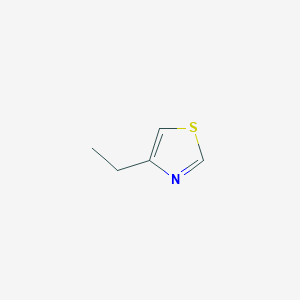

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

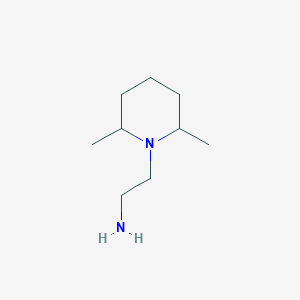
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)